5,6-Diphenylpyrazin-2-ol
Descripción general
Descripción
5,6-Diphenylpyrazin-2-ol is a diphenylpyrazine derivative . It belongs to a class of prostacyclin receptor agonists . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 5,6-Diphenylpyrazin-2-ol is described in a patent . The process involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol. This product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester. The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid, which is then reacted with methane sulfonamide in the presence of CDI and DABCO to form Selexipag .Molecular Structure Analysis
The molecular formula of 5,6-Diphenylpyrazin-2-ol is C16H12N2O . It has an average mass of 248.279 Da and a monoisotopic mass of 248.094955 Da .Physical And Chemical Properties Analysis
5,6-Diphenylpyrazin-2-ol has a density of 1.2±0.1 g/cm3 . It has a molar refractivity of 75.6±0.5 cm3, and a polar surface area of 41 Å2 . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.16 .Aplicaciones Científicas De Investigación
Prostacyclin Receptor Agonism and Vascular Diseases Treatment
5,6-Diphenylpyrazin-2-ol derivatives, specifically 2-amino-5,6-diphenylpyrazine derivatives, have shown promise as prostacyclin receptor agonists, beneficial for treating various vascular diseases. These derivatives exhibit potent inhibition of platelet aggregation, a critical factor in vascular health. The discovery of such compounds, like 15b, offers potential in oral availability and long-lasting effects for vascular disease treatment (Asaki et al., 2007). Additionally, 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), another derivative, acts as a prodrug of MRE-269, exhibiting selective agonism for the IP receptor, indicating its potential in treating pulmonary arterial hypertension and arteriosclerosis obliterans (Kuwano et al., 2007).
Photochemical Applications and Solid-State Chemistry
In solid-state chemistry, 5,6-Diphenylpyrazin-2-ol and its derivatives, such as 1-methyl-5,6-diphenylpyrazin-2-one, exhibit unique photochemical properties. These compounds can undergo photochemical dimerization, a process influenced by the molecular packing in the crystal structure. The light-sensitive and light-stable modifications of these compounds provide insights into the significance of molecular arrangement in solid-state reactions (Kaftory et al., 1984).
Synthesis and Chemical Properties
5,6-Diphenylpyrazin-2-ol derivatives have attracted attention due to their utility in synthesizing materials for liquid crystals and electroluminescent devices. One-Pot Synthesis methods, as well as other synthetic approaches, highlight the versatility and potential applications of these compounds in various industrial and research contexts (Venkateshwarlu & Murthy, 1998).
Potential in Drug Discovery and Development
Research into 5,6-Diphenylpyrazin-2-ol derivatives has also contributed to advancements in drug discovery. The synthesis of various derivatives, such as 2,6-diphenylpyrazine derivatives, and their binding properties to DNA, as well as their cytotoxic characteristics, underscore their potential in developing new therapeutic agents. These studies suggest that incorporating the pyrazine ring into molecules could enhance their cytotoxicity compared to similar compounds, offering new avenues for drug development (Dias et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
5,6-diphenyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-14-11-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWBZUZTTUVPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347222 | |
Record name | 5,6-diphenylpyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenylpyrazin-2-ol | |
CAS RN |
18591-57-6 | |
Record name | 5,6-diphenylpyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Diphenyl-2-hydroxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.